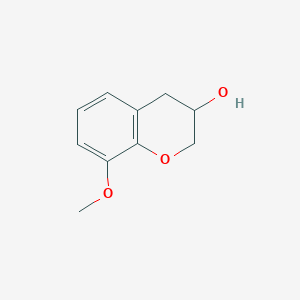

8-Methoxychroman-3-ol

Description

BenchChem offers high-quality 8-Methoxychroman-3-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-Methoxychroman-3-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

8-methoxy-3,4-dihydro-2H-chromen-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-9-4-2-3-7-5-8(11)6-13-10(7)9/h2-4,8,11H,5-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGANUJBWBUOMBB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OCC(C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10436412 |

Source

|

| Record name | 8-methoxychroman-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91520-01-3 |

Source

|

| Record name | 8-methoxychroman-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10436412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 8-Methoxychroman-3-ol: Pathways and Mechanisms

Introduction

8-Methoxychroman-3-ol is a heterocyclic organic compound belonging to the chroman family. The chroman scaffold is a core structural motif in a plethora of biologically active molecules, including natural products and synthetic pharmaceuticals. The presence of the hydroxyl group at the 3-position and the methoxy group at the 8-position of the chroman ring system imparts specific physicochemical properties that are of significant interest in medicinal chemistry and drug development. This guide provides a detailed exploration of the synthetic pathways and underlying mechanisms for the preparation of 8-Methoxychroman-3-ol, tailored for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Primary Synthetic Strategy: Reduction of 8-Methoxychroman-3-one

The most direct and widely employed route for the synthesis of 8-Methoxychroman-3-ol is the reduction of its corresponding ketone precursor, 8-Methoxychroman-3-one. This approach is favored for its efficiency and the ready availability of the starting chromanone.

Experimental Protocol: Reduction of 8-Methoxychroman-3-one

Materials:

-

8-Methoxychroman-3-one

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH), anhydrous

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve 8-Methoxychroman-3-one (1.0 eq) in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Slowly add sodium borohydride (1.1 - 1.5 eq) portion-wise to the stirred solution. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Remove the methanol under reduced pressure using a rotary evaporator. Extract the aqueous residue with dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 8-Methoxychroman-3-ol.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to obtain the pure 8-Methoxychroman-3-ol.

Mechanism of Reduction

The reduction of the carbonyl group in 8-Methoxychroman-3-one to a hydroxyl group by sodium borohydride proceeds via a nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

Diagram of the Reduction Mechanism:

Caption: Mechanism of 8-Methoxychroman-3-one reduction.

The reaction is initiated by the transfer of a hydride from the borohydride complex to the carbonyl carbon of the chromanone. This results in the formation of a tetrahedral alkoxide intermediate. Subsequently, the alkoxide is protonated by the methanol solvent to yield the final product, 8-Methoxychroman-3-ol. The use of protic solvents like methanol is crucial as they facilitate the protonation step and can also activate the carbonyl group through hydrogen bonding.

Quantitative Data Summary

| Starting Material | Reducing Agent | Solvent | Yield (%) | Purity (%) | Reference |

| 8-Methoxychroman-3-one | NaBH₄ | MeOH | >90 | >98 | [1][2] |

| Substituted Chroman-4-one | NaBH₄ | MeOH | ~98 | >95 | [1][2] |

Alternative Synthetic Pathways

While the reduction of 8-Methoxychroman-3-one is the most straightforward approach, other synthetic strategies can be envisioned for the construction of the 8-Methoxychroman-3-ol scaffold, particularly for accessing stereochemically defined or diversely substituted analogs.

Enantioselective Synthesis

For applications requiring enantiomerically pure 8-Methoxychroman-3-ol, asymmetric synthesis methodologies are employed. Chiral catalysts can be used to achieve enantioselective reduction of the prochiral 8-Methoxychroman-3-one. Alternatively, chiral starting materials can be utilized in multi-step sequences. Nickel-catalyzed asymmetric intramolecular reductive cyclization of aryl chained alkynones has been reported for the synthesis of chiral 3-hydroxychromans with high enantioselectivity.[3][4]

Conceptual Workflow for Enantioselective Synthesis:

Caption: Enantioselective synthesis of 3-hydroxychromans.

Synthesis from 2-Hydroxybenzaldehyde Derivatives

A more convergent approach involves the construction of the chroman ring system from acyclic precursors. For instance, a synthetic route could commence from 2-hydroxy-3-methoxybenzaldehyde. This strategy offers the flexibility to introduce substituents at various positions of the chroman ring.

Retrosynthetic Analysis:

Caption: Retrosynthetic analysis of 8-Methoxychroman-3-ol.

Conclusion

The synthesis of 8-Methoxychroman-3-ol is most efficiently achieved through the reduction of 8-Methoxychroman-3-one using sodium borohydride. This method is high-yielding and procedurally simple. For the synthesis of enantiomerically pure 8-Methoxychroman-3-ol, asymmetric catalytic methods or the use of chiral precursors are necessary. The modular nature of chroman synthesis also allows for the construction of the heterocyclic core from acyclic starting materials, providing a versatile platform for the generation of analog libraries for drug discovery programs. The choice of the synthetic route will ultimately depend on the specific requirements of the research, including scalability, stereochemical control, and the desired substitution pattern.

References

-

A NEW SYNTHESIS OF CIS-3-SUBSTITUTED CHROMAN-4-OLS. (URL: [Link])

-

Synthesis of Enantioenriched 3,4-Disubstituted Chromans through Lewis Base Catalyzed Carbosulfenylation - PMC - NIH. (URL: [Link])

-

Enantioselctive Syntheses of Sulfur Analogues of Flavan-3-Ols - PMC - NIH. (URL: [Link])

-

Synthesis and structure of 8-hydroxy-6-methoxy-3,7-dimethylisochromane and its analogues. (URL: [Link])

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors - PMC - NIH. (URL: [Link])

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors | Journal of Medicinal Chemistry - ACS Publications. (URL: [Link])

-

Enantioselective Synthesis of 3,4-Chromanediones via Asymmetric Rearrangement of 3-Allyloxyflavones - PMC - NIH. (URL: [Link])

-

SYNTHESIS OF ISOCOUMARIN COMPOUNDS, 8-HYDROXY-6-METHOXY-3-PENTYL-1H-ISOCHROMEN-1-ONE AND FUSARIUMIN ANALOG USING PALLADIUM-CATAL. (URL: [Link])

-

Synthesis of 3‐substituted chromones from o‐hydroxyarylenaminones. - ResearchGate. (URL: [Link])

-

Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity - ChemRxiv. (URL: [Link])

-

synthesis of 8-hydroxyisochromenes and 8-hydroxyisocoumarins from 3-ethoxycyclohex-2-en-1-one. (URL: [Link])

-

Ni-catalyzed enantio- stereoselective synthesis of chiral chromans with quaternary allylic siloxanes and their antitumor activity | Biological and Medicinal Chemistry | ChemRxiv | Cambridge Open Engage. (URL: [Link])

-

(PDF) Enantioselective Synthesis of Highly Substituted Chromans via Oxa-Michael-Michael Cascade Reaction with Bifunctional Organocatalyst - ResearchGate. (URL: [Link])

Sources

An In-depth Technical Guide to the Physicochemical Properties of 8-Methoxychroman-3-ol

Preamble: Navigating the Known and the Novel in Drug Discovery

To the dedicated researchers, scientists, and drug development professionals, this guide serves as a comprehensive resource on the physicochemical properties of 8-Methoxychroman-3-ol. In the landscape of medicinal chemistry, the chroman scaffold is a recurring motif of significant interest, and its derivatives continue to be explored for diverse therapeutic applications. However, not all analogues have been exhaustively characterized. This document addresses the current state of knowledge regarding 8-Methoxychroman-3-ol, providing both established principles for its analysis and a framework for its empirical investigation.

It is imperative to note that while extensive data exists for related structures, specific experimentally determined physicochemical parameters for 8-Methoxychroman-3-ol are not widely available in peer-reviewed literature. This guide, therefore, adopts a dual approach: firstly, to present a theoretical and predictive overview of its properties based on sound chemical principles and data from analogous compounds; and secondly, to provide detailed, field-proven experimental protocols for the definitive characterization of this molecule. This approach ensures scientific integrity while empowering researchers to fill the existing knowledge gaps.

Molecular Identity and Structural Elucidation

8-Methoxychroman-3-ol is a heterocyclic organic compound featuring a chroman core substituted with a methoxy group at the 8-position and a hydroxyl group at the 3-position.

-

IUPAC Name: 8-methoxychroman-3-ol

-

Molecular Formula: C₁₀H₁₂O₃

-

Molecular Weight: 180.20 g/mol

-

CAS Number: A specific CAS number for 8-Methoxychroman-3-ol is not readily found in major chemical databases, which underscores its status as a less-characterized compound. For comparison, the related 8-Methoxy-chroman-3-carboxylic acid has the CAS number 108088-19-3.[1][2][3]

The chroman-3-ol structure possesses a chiral center at the C3 position, meaning it can exist as two enantiomers, (R)-8-methoxychroman-3-ol and (S)-8-methoxychroman-3-ol.[4] The stereochemistry can significantly influence its biological activity and interactions with chiral biological targets.

Predicted Physicochemical Properties: A Data-Driven Estimation

The following table summarizes the predicted and inferred physicochemical properties of 8-Methoxychroman-3-ol. These values are derived from the analysis of structurally similar compounds and established chemical principles. They serve as a baseline for experimental verification.

| Property | Predicted/Estimated Value | Rationale and Significance for Drug Development |

| Melting Point (°C) | Solid at room temperature; likely in the range of 80-120 °C. | The melting point is a crucial indicator of purity. A sharp melting point range suggests a highly pure compound. It also influences formulation and storage conditions. |

| Boiling Point (°C) | > 300 °C (with decomposition) | Due to the presence of the hydroxyl group and aromatic ring, a high boiling point is expected. This property is relevant for purification by distillation under vacuum. |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO, DMF). | Solubility is a critical determinant of bioavailability and formulation. Poor aqueous solubility can be a major hurdle in drug development. |

| pKa | ~10-12 (for the hydroxyl group) | The pKa of the alcohol is important for understanding its ionization state at physiological pH, which affects its interaction with biological targets and its membrane permeability. |

| LogP (Octanol-Water Partition Coefficient) | ~1.5 - 2.5 | LogP is a key measure of lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME) properties. A moderate LogP is often desirable for oral drug candidates. |

Spectroscopic Characterization: The Molecular Fingerprint

The structural elucidation of 8-Methoxychroman-3-ol relies on a combination of spectroscopic techniques. Below are the predicted key features for each spectrum.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, chroman ring, and substituent protons.

-

Aromatic Protons (δ 6.5-7.0 ppm): Three signals corresponding to the protons on the benzene ring. The electron-donating methoxy group will influence their chemical shifts.

-

Chroman Ring Protons (δ 2.8-4.5 ppm): Complex multiplets for the protons at C2, C3, and C4. The proton at C3, bearing the hydroxyl group, will likely appear as a multiplet around δ 4.0-4.2 ppm.

-

Methoxy Protons (δ ~3.8 ppm): A sharp singlet corresponding to the three protons of the -OCH₃ group.

-

Hydroxyl Proton (variable): A broad singlet that can appear over a wide chemical shift range and is exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Aromatic Carbons (δ 110-150 ppm): Six signals for the carbons of the benzene ring. The carbon bearing the methoxy group (C8) and the oxygen-linked aromatic carbon (C8a) will be downfield.

-

Chroman Ring Carbons (δ 25-70 ppm): Signals for C2, C3, and C4. The carbon bearing the hydroxyl group (C3) is expected around δ 65-70 ppm.

-

Methoxy Carbon (δ ~55-56 ppm): A distinct signal for the methoxy carbon.

Infrared (IR) Spectroscopy

The IR spectrum is particularly useful for identifying the key functional groups.

-

O-H Stretch (3200-3600 cm⁻¹): A strong, broad absorption band characteristic of the hydroxyl group, indicative of hydrogen bonding.[5][6]

-

C-H Aromatic Stretch (>3000 cm⁻¹): Weak to medium bands.

-

C-H Aliphatic Stretch (<3000 cm⁻¹): Medium bands.

-

C-O Stretch (1050-1250 cm⁻¹): A strong band for the alcohol C-O bond and another for the ether C-O bond.[6]

-

C=C Aromatic Stretch (1450-1600 cm⁻¹): Several medium to weak bands.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight and provide information about the fragmentation pattern.

-

Molecular Ion Peak (M⁺): Expected at m/z = 180.

-

Key Fragmentation Patterns: Common fragmentation for chromanols involves the retro-Diels-Alder (RDA) reaction of the heterocyclic ring and loss of water from the molecular ion.[7] Alpha-cleavage adjacent to the hydroxyl group is also a likely fragmentation pathway.

Experimental Protocols for Physicochemical Characterization

The following protocols are designed to be self-validating systems, ensuring the generation of reliable and reproducible data.

Determination of Melting Point

-

Causality: The melting point is a sensitive measure of purity. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

-

Methodology:

-

Sample Preparation: Ensure the sample is thoroughly dried and finely powdered.

-

Capillary Loading: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.

-

Measurement: Place the capillary in a calibrated melting point apparatus.

-

Heating: Heat rapidly to about 15-20 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This is the melting point range.

-

Validation: A pure compound should have a sharp melting point range of 1-2 °C.[8][9]

-

Determination of Aqueous Solubility

-

Causality: The equilibrium solubility is the concentration of a compound in a saturated solution at a given temperature. It is a fundamental property for assessing oral bioavailability.

-

Methodology (Shake-Flask Method):

-

Preparation: Add an excess amount of 8-Methoxychroman-3-ol to a known volume of purified water in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the suspension to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the clear supernatant and determine the concentration using a validated analytical method, such as HPLC-UV, against a calibration curve.

-

Validation: The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.

-

Caption: Workflow for Aqueous Solubility Determination.

Determination of pKa

-

Causality: The pKa is the pH at which a molecule is 50% ionized. For an alcohol, this refers to the deprotonation of the hydroxyl group.

-

Methodology (Potentiometric Titration):

-

Solution Preparation: Dissolve a precisely weighed amount of 8-Methoxychroman-3-ol in a suitable co-solvent/water mixture (e.g., methanol/water) if aqueous solubility is low.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH with a calibrated pH meter.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

Validation: The titration curve should show a clear inflection point corresponding to the equivalence point.

-

Determination of LogP

-

Causality: The octanol-water partition coefficient (LogP) is a measure of a compound's differential solubility between an organic (octanol) and an aqueous phase, indicating its lipophilicity.

-

Methodology (Shake-Flask Method):

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.

-

Partitioning: Dissolve a known amount of 8-Methoxychroman-3-ol in one of the phases. Add a known volume of the other phase and shake vigorously to allow for partitioning.

-

Equilibration and Separation: Allow the phases to separate by standing or centrifugation.

-

Quantification: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate P = [Concentration in Octanol] / [Concentration in Aqueous]. LogP = log₁₀(P).[10]

-

Validation: The total amount of compound recovered from both phases should be close to the initial amount added.

-

Caption: Experimental Workflow for LogP Determination.

Conclusion and Future Directions

8-Methoxychroman-3-ol represents a molecule of potential interest within the broader class of biologically active chromans. This guide has provided a comprehensive theoretical framework for its physicochemical properties and detailed experimental protocols for their determination. The clear distinction between predicted and experimentally verified data is crucial for maintaining scientific rigor. It is our hope that this document will serve as a valuable tool for researchers, enabling them to confidently characterize 8-Methoxychroman-3-ol and unlock its full potential in drug discovery and development. The logical next step is the synthesis and subsequent application of the described protocols to establish a definitive, experimentally validated profile of this compound.

References

-

Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

-

PubChem. (S)-8-Methoxy-3,5-dimethylisochroman-6-ol. [Link]

-

ResearchGate. Physicochemical properties of the selected compounds 2a-2g. [Link]

-

SciSpace. Mass Spectra of Chromanols Related to Tocopherols. [Link]

-

Química Organica.org. IR Spectrum: Alcohols and Phenols. [Link]

-

SciSpace. The NMR Spectra of Some Chroman Derivatives. [Link]

-

Solubility test for Organic Compounds. [Link]

-

ACS Publications. Calculation of the pKa values of alcohols from .sigma. constants and from the carbonyl frequencies of their esters. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

NIH National Library of Medicine. Development of Methods for the Determination of pKa Values. [Link]

-

Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols. [Link]

-

ACS Omega. Analysis of Conformational, Structural, Magnetic, and Electronic Properties Related to Antioxidant Activity: Revisiting Flavan, Anthocyanidin, Flavanone, Flavonol, Isoflavone, Flavone, and Flavan-3-ol. [Link]

-

ScienceDirect. Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. [Link]

-

experiment (1) determination of melting points. [Link]

-

Solubility of Organic Compounds. [Link]

-

HARVEST (uSask). MASS SPECTROMETRIC ANALYSIS OF PHYTOSTEROLS AND TOCOPHEROLS IN PLANT OILS. [Link]

-

ResearchGate. Correlation between the experimental and the calculated log P values of.... [Link]

-

MDPI. Novel Fast Chromatography-Tandem Mass Spectrometric Quantitative Approach for the Determination of Plant-Extracted Phytosterols and Tocopherols. [Link]

-

The University of Liverpool Repository. pKa Determination in non-Aqueous Solvents and. [Link]

-

NIH National Library of Medicine. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]

-

The Royal Society of Chemistry. Supporting Information (SI). [Link]

-

YouTube. Organic Chemistry - Spectroscopy - 3-Methoxyphenol. [Link]

-

PubMed Central. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. [Link]

-

DETERMINATION OF MELTING POINTS. [Link]

-

Organic Chemistry Tutor. How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. [Link]

-

ResearchGate. Course Notes on the Interpretation of Infrared and Raman Spectra. [Link]

-

Melting point determination. [Link]

-

Organic Chemistry Tutor. How to Estimate the pKa Values Using the pKa Table. [Link]

-

Science and Education Publishing. 3-(2-Phenyl-oxo-ethoxy)-2H-chromen-2-one as New 3-Hydroxycoumarin Derivative: Synthesis, Characterization and Fragmentation Study in ESI-MS. [Link]

-

EPA NEPS. Rapid Method for Estimating Log P for Organic Chemicals. [Link]

-

PubMed. Mass spectrometry characterization of the 5alpha-, 7alpha-, and 7beta-hydroxy derivatives of beta-sitosterol, campesterol, stigmasterol, and brassicasterol. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]

-

NIH National Library of Medicine. Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives. [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

-

Wikipedia. Flavan-3-ol. [Link]

-

SALTISE. Organic Chemistry: Introduction to Solubility. [Link]

-

ACS Publications. High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. [Link]

-

YouTube. Mass Spectroscopy: Alcohol Fragmentation Patterns. [Link]

-

Quora. How to calculate the pKa value of ethanol. [Link]

-

PubMed. Quantitative analysis of flavan-3-ols in Spanish foodstuffs and beverages. [Link]

-

PubChem. trans-2,2-Dimethyl-3-phenyl-4-(p-hydroxyphenyl)-7-methoxy chroman. [Link]

Sources

- 1. 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. echemi.com [echemi.com]

- 4. Flavan-3-ol - Wikipedia [en.wikipedia.org]

- 5. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scispace.com [scispace.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to 8-Methoxychroman-3-ol: Discovery, Synthesis, and Therapeutic Potential

Abstract

The chroman scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active natural products and synthetic compounds.[1] This guide provides a comprehensive technical overview of a specific derivative, 8-Methoxychroman-3-ol, situating its significance within the broader historical and scientific context of chroman chemistry. While direct historical records of 8-Methoxychroman-3-ol's discovery are sparse, its structural motifs are deeply rooted in the exploration of natural products. This document will delve into the historical discovery of the parent chroman nucleus, detail established and theoretical synthetic pathways for chroman-3-ols, analyze its physicochemical properties, and explore its potential therapeutic applications based on the well-documented bioactivities of analogous structures. This guide is intended for researchers, scientists, and professionals in drug development, offering both foundational knowledge and practical insights into this promising class of molecules.

Historical Context: The Rise of the Chroman Scaffold

The story of chroman derivatives begins not with a single discovery, but with the exploration of natural products. The closely related chromones, characterized by a benzopyran-4-one core, were among the first of this class to be identified and utilized in medicine. A pivotal moment in this history was the isolation of Khellin from the seeds of the plant Ammi visnaga.[2] For centuries, extracts of this plant were used in traditional medicine, and the isolation of Khellin in its pure form marked a significant step in understanding the therapeutic potential of this class of compounds.[2]

The chroman ring system, a saturated version of the chromone scaffold, is also abundant in nature and has been identified as a key pharmacophore in a multitude of biologically active molecules.[3] This discovery has spurred extensive research into the synthesis and therapeutic applications of novel chroman derivatives, leading to their recognition as privileged scaffolds in drug discovery.[4] The versatility of the chroman nucleus allows for a wide range of chemical modifications, enabling the fine-tuning of pharmacological properties and the development of compounds with diverse therapeutic applications, from anticancer to neuroprotective agents.[1]

Synthesis of 8-Methoxychroman-3-ol: A Strategic Approach

Overall Synthetic Scheme

Caption: Proposed synthetic pathway for 8-Methoxychroman-3-ol.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 3-(2-Hydroxy-3-methoxyphenyl)acrylic acid (Intermediate for α,β-Unsaturated Ketone)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-3-methoxybenzaldehyde (1.0 eq) and malonic acid (1.2 eq) in pyridine.

-

Catalysis: Add a catalytic amount of piperidine to the solution.

-

Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture and pour it into a beaker containing crushed ice and concentrated hydrochloric acid to precipitate the product.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield the α,β-unsaturated carboxylic acid. This can then be converted to the corresponding ketone through various established methods.

Step 2: Synthesis of 8-Methoxychroman-4-one

-

Reaction Setup: In a suitable solvent such as methanol, dissolve the α,β-unsaturated ketone derived from the previous step (1.0 eq).

-

Reaction: Add a nucleophile like dimethyl malonate in the presence of a base such as sodium methoxide (NaOMe). This will undergo a Michael addition followed by an intramolecular cyclization.

-

Work-up and Purification: The resulting chroman-4-one can be purified using column chromatography on silica gel.

Step 3: Synthesis of 8-Methoxychroman-3-ol

-

Reaction Setup: Dissolve the synthesized 8-Methoxychroman-4-one (1.0 eq) in a suitable solvent like methanol or a mixture of methanol and tetrahydrofuran (THF).[5]

-

Reduction: Cool the solution in an ice bath and add a reducing agent such as sodium borohydride (NaBH₄) portion-wise.[5] The reaction is typically rapid.

-

Work-up: Quench the reaction by the slow addition of water or a dilute acid. Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography to yield 8-Methoxychroman-3-ol.

Physicochemical and Spectroscopic Properties

The precise physicochemical properties of 8-Methoxychroman-3-ol are not extensively documented. However, based on the analysis of structurally similar compounds, such as other substituted chromanols and flavan-3-ols, we can predict its key characteristics.[6][7]

Table 1: Predicted Physicochemical Properties of 8-Methoxychroman-3-ol

| Property | Predicted Value/Range | Rationale |

| Molecular Formula | C₁₀H₁₂O₃ | Based on chemical structure |

| Molecular Weight | 180.20 g/mol | Calculated from molecular formula |

| Appearance | White to off-white solid | Typical for similar chromanol derivatives |

| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | Presence of polar hydroxyl and ether groups, and a nonpolar backbone |

| LogP | 1.5 - 2.5 | Estimated based on similar structures |

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and confirmation of synthesized 8-Methoxychroman-3-ol.[8]

Table 2: Predicted Spectroscopic Data for 8-Methoxychroman-3-ol

| Technique | Expected Chemical Shifts / Absorption Bands |

| ¹H NMR | Aromatic Protons: δ 6.5-7.5 ppm (multiplets, 3H); -OCH₃: δ ~3.8 ppm (singlet, 3H); -CH(OH)-: δ ~4.0-4.5 ppm (multiplet, 1H); -CH₂- (heterocycle): δ 2.5-3.0 ppm and 4.0-4.3 ppm (multiplets, 2H each); -OH: δ 1.5-3.0 ppm (broad singlet, 1H) |

| ¹³C NMR | Aromatic Carbons: δ 110-160 ppm; C-O (ether): δ ~145-155 ppm; -OCH₃: δ ~55-60 ppm; -CH(OH)-: δ ~65-75 ppm; -CH₂- (heterocycle): δ ~25-35 ppm and ~60-70 ppm |

| IR (Infrared) | O-H stretch (alcohol): ~3300-3500 cm⁻¹ (broad); C-H stretch (aromatic): ~3000-3100 cm⁻¹; C-H stretch (aliphatic): ~2850-3000 cm⁻¹; C=C stretch (aromatic): ~1450-1600 cm⁻¹; C-O stretch (ether & alcohol): ~1050-1250 cm⁻¹ |

Biological Activity and Therapeutic Potential

The chroman scaffold is a well-established pharmacophore with a broad range of biological activities.[3][9] While 8-Methoxychroman-3-ol has not been extensively studied, its structural features suggest potential therapeutic applications in several areas, drawing parallels from the activities of other chroman derivatives.

Anticancer Activity

Numerous chroman and chromanone derivatives have demonstrated significant anticancer properties.[10][11] The mechanisms of action are diverse and often involve the modulation of key signaling pathways that regulate cell proliferation and apoptosis. Some chroman-based compounds have been shown to induce apoptosis in cancer cells and inhibit tumor growth.[12][13]

Caption: Potential anticancer mechanism of action for chroman derivatives.

Anti-inflammatory and Antioxidant Properties

The chroman ring is a core component of Vitamin E (tocopherols and tocotrienols), which are well-known for their potent antioxidant activity. This suggests that 8-Methoxychroman-3-ol may also possess antioxidant properties. Furthermore, many chroman derivatives exhibit anti-inflammatory effects by modulating inflammatory pathways.[1][9]

Neuroprotective Effects

There is growing interest in chroman derivatives for the treatment of neurodegenerative diseases.[14] Their neuroprotective mechanisms are often multi-faceted, involving antioxidant activity and the modulation of various signaling pathways implicated in neuronal cell death.

Conclusion and Future Perspectives

8-Methoxychroman-3-ol, as a representative of the broader class of chroman-3-ols, holds significant potential for further investigation in the field of drug discovery. While direct research on this specific molecule is limited, the well-established biological activities of the chroman scaffold provide a strong rationale for its exploration as a lead compound for the development of novel therapeutics. Future research should focus on the development of efficient and scalable synthetic routes, comprehensive evaluation of its biological activities, and detailed structure-activity relationship (SAR) studies to optimize its therapeutic potential. The versatility of the chroman nucleus, combined with the potential for diverse substitutions, makes 8-Methoxychroman-3-ol and its analogs a promising area for future research and development in medicinal chemistry.

References

-

Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. (n.d.). PubMed Central. [Link]

-

The chromones: History, chemistry and clinical development. A tribute to the work of Dr R. E. C. Altounyan. (n.d.). ResearchGate. [Link]

- 2,2-Dimethyl chromene derivatives, preparation process and pharmaceutical compositions containing them. (1989).

-

Physicochemical properties of the selected compounds 2a-2g. (n.d.). ResearchGate. [Link]

-

Biological and Medicinal Properties of Natural Chromones and Chromanones. (2020). PubMed Central. [Link]

-

Synthesis of Chroman Derivatives by Group Transposition and Atom Swap of 1-Tetralones. Single Atom Editing Enabled by Contractive Oxidation of Benzoxepine Silyl Ketene Acetals. (2025). ChemRxiv. [Link]

-

Analysis of Conformational, Structural, Magnetic, and Electronic Properties Related to Antioxidant Activity: Revisiting Flavan, Anthocyanidin, Flavanone, Flavonol, Isoflavone, Flavone, and Flavan-3-ol. (2021). ACS Omega. [Link]

-

Chromone as a Privileged Scaffold in Drug Discovery: Recent Advances. (2017). ACS Publications. [Link]

- Chroman derivatives, medicaments and use in therapy. (2015).

-

Chromone studies. Part 3. NMR analysis of rotational isomerism in 4-oxo-4H-chromene-2-carboxamides. (1998). Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Biological Evaluation of 3-Benzylidenechromanones and Their Spiropyrazolines-Based Analogues. (2020). MDPI. [Link]

-

Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. (2020). MDPI. [Link]

-

Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. (2012). ACS Publications. [Link]

-

Chromanone-A Prerogative Therapeutic Scaffold: An Overview. (2021). PubMed Central. [Link]

- Chroman derivatives, medicaments and use in therapy. (2014).

-

Evaluation of In Vitro Biological Activity of Flavanone/Chromanone Derivatives: Molecular Analysis of Anticancer Mechanisms in Colorectal Cancer. (2024). ResearchGate. [Link]

-

Chromones as a privileged scaffold in drug discovery: A review. (2014). Academia.edu. [Link]

- Chroman derivatives. (2014).

-

Three-Component Synthesis of 2-Amino-3-cyano-4H-chromenes, In Silico Analysis of Their Pharmacological Profile, and In Vitro Anticancer and Antifungal Testing. (2021). MDPI. [Link]

-

Flavan-3-ol. (n.d.). Wikipedia. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Biological and Medicinal Properties of Natural Chromones and Chromanones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (PDF) Chromones as a privileged scaffold in drug discovery: A review [academia.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. gcms.cz [gcms.cz]

- 9. Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chromanone-A Prerogative Therapeutic Scaffold: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. US9198895B2 - Chroman derivatives, medicaments and use in therapy - Google Patents [patents.google.com]

- 13. US8957109B2 - Chroman derivatives, medicaments and use in therapy - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Predicted Biological Activity of 8-Methoxychroman-3-ol Enantiomers

Abstract

Chirality is a fundamental principle in pharmacology, where enantiomers of the same molecule can exhibit profoundly different biological activities. This guide explores the anticipated stereoselective biological activity of the (R)- and (S)-enantiomers of 8-Methoxychroman-3-ol. While direct experimental data for this specific compound is limited, this document synthesizes information from analogous chromanol structures, particularly the well-characterized potassium channel blocker Chromanol 293B, to build a predictive framework for its function. We hypothesize that the enantiomers of 8-Methoxychroman-3-ol will display significant stereoselectivity in their interaction with biological targets, most notably voltage-gated potassium channels. This guide provides a comprehensive overview of the rationale behind this hypothesis, a proposed synthetic and analytical workflow for obtaining the pure enantiomers, and detailed protocols for their biological evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of novel chromanol derivatives.

Introduction: The Significance of Stereochemistry in Chromanol Scaffolds

The chromanol framework, a core component of molecules like Vitamin E (tocopherols), is a privileged scaffold in medicinal chemistry, known for its diverse biological activities, including antioxidant and ion channel modulating properties. The introduction of a chiral center, as in 8-Methoxychroman-3-ol, fundamentally alters the three-dimensional geometry of the molecule, creating the potential for stereospecific interactions with chiral biological macromolecules such as receptors and ion channels.

It is a well-established principle that different enantiomers of a drug can have distinct pharmacological and toxicological profiles.[1] One enantiomer may be therapeutically active (the eutomer), while the other may be less active, inactive, or even contribute to adverse effects (the distomer).[1] Therefore, the investigation of individual enantiomers is a critical step in modern drug discovery and development.

This guide focuses on 8-Methoxychroman-3-ol, a compound for which the biological activity of its individual stereoisomers has not been extensively reported. By drawing parallels with structurally related compounds, we can construct a strong hypothesis regarding its potential as a stereoselective modulator of ion channels, a class of proteins crucial for cellular excitability and signaling.[2][3]

A Case Study Analogy: Stereoselective Potassium Channel Blockade by Chromanol 293B

To build a predictive model for 8-Methoxychroman-3-ol, we turn to the extensively studied chromanol derivative, Chromanol 293B. This compound is a known blocker of the slow component of the delayed rectifier potassium current (IKs), which is critical for cardiac repolarization.[2][4][5] The IKs current is generated by the KvLQT1/minK potassium channel complex.[6][7]

Crucially, the inhibitory activity of Chromanol 293B is highly stereoselective. The (-)-[3R,4S] enantiomer is a potent and selective inhibitor of the KvLQT1/minK channel, being approximately 7-fold more potent than its (+)-[3S,4R] counterpart.[4][8] This dramatic difference in potency underscores the importance of the precise spatial arrangement of the substituents on the chromanol ring for effective interaction with the ion channel pore.[8][9] The (-)-[3R,4S] enantiomer also exhibits use-dependent block, a desirable property for certain therapeutic applications.[4][10]

Given the structural similarity between Chromanol 293B and 8-Methoxychroman-3-ol, it is reasonable to hypothesize that the enantiomers of 8-Methoxychroman-3-ol will also exhibit differential activity, potentially as modulators of voltage-gated potassium channels. The 8-methoxy group and the 3-hydroxyl group of 8-Methoxychroman-3-ol could engage in specific hydrogen bonding and hydrophobic interactions within the channel pore, with the stereochemistry at the C3 position dictating the precise orientation and, consequently, the binding affinity and functional effect.

Proposed Research Workflow: From Synthesis to Biological Characterization

A systematic investigation into the biological activity of 8-Methoxychroman-3-ol enantiomers requires a multi-step approach, beginning with chemical synthesis and chiral separation, followed by rigorous biological evaluation.

Synthesis and Chiral Separation

The first critical step is the generation of enantiomerically pure samples of 8-Methoxychroman-3-ol.

3.1.1. Synthesis of Racemic 8-Methoxychroman-3-ol

3.1.2. Chiral Separation by High-Performance Liquid Chromatography (HPLC)

Once the racemic mixture is synthesized, the individual enantiomers must be separated. Chiral HPLC is the most common and effective method for this purpose.[12][13][14][15]

Experimental Protocol: Chiral HPLC Separation

-

Column Selection: A polysaccharide-based chiral stationary phase (CSP), such as one derived from amylose or cellulose, is a good starting point due to their broad applicability.[12]

-

Mobile Phase Screening:

-

Normal Phase: Begin with a mobile phase of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol) in a 90:10 (v/v) ratio.[15]

-

For acidic compounds, add 0.1% trifluoroacetic acid. For basic compounds, add 0.1% diethylamine to improve peak shape.[15]

-

Optimize the ratio of hexane to alcohol to achieve baseline separation.

-

Reversed Phase: If normal phase is unsuccessful, screen reversed-phase conditions using a mobile phase of acetonitrile or methanol with water/buffer.

-

-

Optimization: Adjust the flow rate (typically 0.5-1.5 mL/min) and column temperature to optimize resolution and analysis time.

-

Detection: Use a UV detector at a wavelength where the chromanol scaffold has significant absorbance.

-

Purity Analysis: The enantiomeric excess (e.e.) of the separated fractions should be determined using an analytical chiral HPLC or GC method to ensure high purity (>99% e.e.) before biological testing.

Biological Evaluation: Uncovering Stereoselective Activity

With pure enantiomers in hand, the next phase is to determine their biological activity. Based on the Chromanol 293B analogy, the primary hypothesis is that 8-Methoxychroman-3-ol enantiomers will act as potassium channel modulators.

Primary Screening: Ion Channel Panel

A broad screening against a panel of different ion channels (e.g., various Kv, Nav, Cav channels) is recommended to identify the primary target(s) and assess selectivity. This can be performed using automated electrophysiology platforms.

In-Depth Electrophysiological Analysis: Whole-Cell Patch Clamp

The whole-cell patch-clamp technique is the gold standard for characterizing the effects of compounds on ion channels, providing detailed information on channel gating and kinetics.[3][16][17][18][19]

Experimental Protocol: Whole-Cell Patch Clamp for Kv Channel Inhibition

-

Cell Culture: Use a mammalian cell line (e.g., CHO or HEK293) stably expressing the human potassium channel of interest (e.g., KvLQT1/minK).

-

Solutions:

-

External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).

-

Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).

-

-

Recording:

-

Compound Application: Perfuse the cell with increasing concentrations of the (R)- and (S)-enantiomers of 8-Methoxychroman-3-ol.

-

Data Analysis: Measure the percentage of current inhibition at each concentration and fit the data to a Hill equation to determine the IC₅₀ value for each enantiomer.

Data Presentation and Interpretation

The differential effects of the enantiomers should be quantified and presented clearly.

Table 1: Predicted Stereoselective Inhibition of KvLQT1/minK by 8-Methoxychroman-3-ol Enantiomers

| Enantiomer | Predicted IC₅₀ (µM) | Predicted Potency Ratio | Rationale |

| (R)-enantiomer | Hypothesized < 10 | \multirow{2}{*}{>5-fold} | Based on the higher potency of the (3R,4S) enantiomer of Chromanol 293B, one enantiomer is expected to be significantly more potent. The absolute configuration (R or S) conferring higher potency would need to be determined experimentally. |

| (S)-enantiomer | Hypothesized > 50 |

Note: The predicted IC₅₀ values and the specific higher-potency enantiomer are hypothetical and serve as a framework for experimental design. The actual values must be determined empirically.

Mechanistic Insights and Future Directions

Should the enantiomers of 8-Methoxychroman-3-ol demonstrate stereoselective activity, further studies would be warranted to elucidate the mechanism of action. This could involve:

-

Voltage-Dependence Studies: Assessing whether the block is dependent on the membrane potential.

-

Use-Dependence Studies: Determining if the inhibitory effect increases with repeated channel activation (i.e., open-channel block).[10]

-

Site-Directed Mutagenesis: Identifying key amino acid residues within the ion channel that are critical for binding, similar to studies performed for Chromanol 293B which identified residues in the inner pore vestibule and S6 domain.[6][7]

Conclusion

While direct experimental evidence for the biological activity of 8-Methoxychroman-3-ol enantiomers is currently lacking, a strong, data-driven hypothesis can be formulated based on the principles of stereopharmacology and the well-documented activity of the analogous compound, Chromanol 293B. It is highly probable that the (R)- and (S)-enantiomers of 8-Methoxychroman-3-ol will exhibit significant differences in their biological profiles, particularly in their ability to modulate voltage-gated potassium channels.

This technical guide provides a comprehensive roadmap for researchers to pursue this line of investigation, from the initial synthesis and chiral separation of the enantiomers to their detailed electrophysiological characterization. The successful execution of these studies would not only illuminate the structure-activity relationship of this novel chromanol but could also pave the way for the development of new, highly specific pharmacological tools or therapeutic agents.

References

-

Yang T, Snyders DJ, Roden DM. Stereoselective interactions of the enantiomers of chromanol 293B with human voltage-gated potassium channels. J Pharmacol Exp Ther. 2000;294(3):955-62. (URL: [Link])

-

ResearchGate. Stereoselective Interactions of the Enantiomers of Chromanol 293B with Human Voltage-Gated Potassium Channels. (URL: [Link])

-

Avan D, et al. Chromanol 293B binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter. Mol Pharmacol. 2007;71(6):1503-11. (URL: [Link])

-

Bosch RF, et al. Effects of the chromanol 293B, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. Cardiovasc Res. 1998;38(2):441-50. (URL: [Link])

-

Lerche C, et al. Molecular impact of MinK on the enantiospecific block of IKs by chromanols. Br J Pharmacol. 2001;131(8):1503-6. (URL: [Link])

-

Pusch M, et al. Chromanol 293B, a blocker of the slow delayed rectifier K+ current (IKs), inhibits the CFTR Cl- current. Naunyn Schmiedebergs Arch Pharmacol. 2001;363(6):590-6. (URL: [Link])

-

Liu T, et al. Chromanol 293B inhibits slowly activating delayed rectifier and transient outward currents in canine left ventricular myocytes. J Cardiovasc Electrophysiol. 2001;12(4):472-8. (URL: [Link])

-

Bosch RF, et al. Effects of the chromanol 293B, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes. Oxford Academic. (URL: [Link])

- Chhabra N, Aseri ML, Padmanabhan D. A review of drug isomerism and its significance. Int J App Basic Med Res. 2013;3(1):16-8.

-

Seebohm G, et al. A kinetic study on the stereospecific inhibition of KCNQ1 and I(Ks) by the chromanol 293B. Br J Pharmacol. 2001;134(8):1647-54. (URL: [Link])

-

Sophion. Whole-cell patch clamp recording for cardiac potassium ion channels KV1.5, KVLQT1/minK, KV4.3 and Kir2.1 on QPatch automated patch clamp system. (URL: [Link])

-

protocols.io. Whole Cell Patch Clamp Protocol. (URL: [Link])

-

ResearchGate. Whole cell patch clamp recordings of K + currents in of homotetrameric... (URL: [Link])

-

JoVE. Voltage-Dependent Potassium Current Recording on H9c2 Cardiomyocytes via the Whole-Cell Patch-Clamp Technique. (URL: [Link])

-

Phenomenex. Chiral HPLC Separations. (URL: [Link])

-

Sophion Bioscience. CHO-KvLQT1/minK on QPatch. (URL: [Link])

- Synthesis of isocoumarin compounds, 8-hydroxy-6-methoxy-3-pentyl-1H-isochromen-1-one and fusariumin analog using palladium-catal.

-

Chiralpedia. Chiral HPLC separation: strategy and approaches. (URL: [Link])

-

ResearchGate. Synthesis and structure of 8-hydroxy-6-methoxy-3,7-dimethylisochromane and its analogues. (URL: [Link])

-

LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. (URL: [Link])

-

HPLC Solutions. Enantiomer Separations. (URL: [Link])

- Synthesis of 8-hydroxyisochromenes and 8-hydroxyisocoumarins from 3-ethoxycyclohex-2-en-1-one.

- Google Patents. JPS6092283A - Selective synthesis of chroman compound. (URL: )

Sources

- 1. academic.oup.com [academic.oup.com]

- 2. Effects of the chromanol 293B, a selective blocker of the slow, component of the delayed rectifier K+ current, on repolarization in human and guinea pig ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Whole Cell Patch Clamp Protocol [protocols.io]

- 4. rndsystems.com [rndsystems.com]

- 5. academic.oup.com [academic.oup.com]

- 6. Chromanol 293B binding in KCNQ1 (Kv7.1) channels involves electrostatic interactions with a potassium ion in the selectivity filter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular impact of MinK on the enantiospecific block of IKs by chromanols - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Stereoselective interactions of the enantiomers of chromanol 293B with human voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A kinetic study on the stereospecific inhibition of KCNQ1 and I(Ks) by the chromanol 293B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. phx.phenomenex.com [phx.phenomenex.com]

- 14. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. sophion.com [sophion.com]

- 17. researchgate.net [researchgate.net]

- 18. docs.axolbio.com [docs.axolbio.com]

- 19. Voltage-Dependent Potassium Current Recording on H9c2 Cardiomyocytes via the Whole-Cell Patch-Clamp Technique [jove.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 8-Methoxychroman-3-ol

Introduction

8-Methoxychroman-3-ol is a heterocyclic organic compound belonging to the chromanol family. The chroman scaffold is a core structural motif in a variety of biologically significant molecules, including tocopherols (Vitamin E) and various flavonoids.[1] The presence of both a hydroxyl and a methoxy group makes this molecule a versatile building block and an interesting subject for structural and medicinal chemistry research.

Accurate structural elucidation is the bedrock of chemical research and development. For a molecule like 8-Methoxychroman-3-ol, a combination of spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—is indispensable for unambiguous confirmation of its identity, purity, and stereochemistry.

This guide provides a comprehensive overview of the expected spectroscopic data for 8-Methoxychroman-3-ol. As consolidated experimental spectra for this specific molecule are not widely published, this document serves as a predictive and interpretive framework grounded in established spectroscopic principles and data from closely related analogues.[2][3] The methodologies and interpretations are presented from the perspective of a senior application scientist, emphasizing not just the data itself, but the causal reasoning behind the expected spectral features and the experimental choices made during data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution.[4][5] It provides detailed information about the chemical environment, connectivity, and stereochemical relationships of individual atoms.

Experimental Protocol: Acquiring High-Fidelity NMR Data

A self-validating NMR experiment begins with meticulous sample preparation and parameter selection. The goal is to achieve high resolution and signal-to-noise while ensuring the sample's integrity.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of 8-Methoxychroman-3-ol.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆), within a 5 mm NMR tube.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as the internal reference standard (δ = 0.00 ppm).[5][7]

-

Trustworthiness: TMS is chemically inert and provides a single, sharp resonance peak far upfield from most signals in organic molecules, preventing spectral overlap.[7]

-

-

Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for ¹H NMR include a 30-45° pulse angle and a relaxation delay of 1-2 seconds. For ¹³C NMR, a 90° pulse angle with proton decoupling is standard to simplify the spectrum and enhance signal.

¹H NMR Spectroscopy: Proton Environments and Connectivity

The ¹H NMR spectrum provides a map of all the unique proton environments in the molecule. The chemical shift, integration, and signal splitting (multiplicity) are the three key pieces of information derived.[8]

Expected ¹H NMR Data (Predicted for CDCl₃, 400 MHz):

| Assigned Proton(s) | Chemical Shift (δ, ppm) (Predicted Range) | Multiplicity | Coupling Constant (J, Hz) (Predicted) | Integration |

| H-5 | 6.85 - 6.95 | d | J ≈ 8.0 | 1H |

| H-6 | 6.75 - 6.85 | t | J ≈ 8.0 | 1H |

| H-7 | 6.70 - 6.80 | d | J ≈ 8.0 | 1H |

| H-4a, H-4b | 2.80 - 3.00 | m | - | 2H |

| H-3 | 4.00 - 4.15 | m | - | 1H |

| H-2a, H-2b | 4.15 - 4.35 | m | - | 2H |

| 8-OCH₃ | 3.80 - 3.90 | s | - | 3H |

| 3-OH | 1.50 - 2.50 (variable) | br s | - | 1H |

Interpretation and Expertise:

-

Aromatic Region (δ 6.7-7.0 ppm): The three aromatic protons (H-5, H-6, H-7) appear downfield due to the deshielding effect of the benzene ring current. They will present as a complex set of doublets and a triplet, characteristic of a 1,2,3-trisubstituted aromatic ring.

-

Methoxy Group (δ ~3.85 ppm): The methoxy protons will appear as a sharp singlet with an integration of 3H, as they have no adjacent protons to couple with.[9][10] Its chemical shift is characteristic for an aromatic methoxy group.[11]

-

Chroman Ring Protons (δ 2.8-4.4 ppm):

-

H-2 and H-4: The protons on the carbons adjacent to the heterocyclic oxygen (C2) and the aromatic ring (C4) are diastereotopic, meaning they are chemically non-equivalent. They will appear as complex multiplets due to both geminal (coupling to each other) and vicinal (coupling to H-3) interactions. The H-2 protons are expected to be the most downfield of the aliphatic protons due to the deshielding effect of the adjacent oxygen atom.

-

H-3: The proton on the carbon bearing the hydroxyl group will appear as a multiplet, coupled to the four neighboring protons on C2 and C4.

-

-

Hydroxyl Proton (δ variable): The chemical shift of the -OH proton is highly variable and depends on concentration, solvent, and temperature due to hydrogen bonding. It typically appears as a broad singlet and can be confirmed by a D₂O shake experiment, where the peak disappears due to proton-deuterium exchange.[12]

¹³C NMR Spectroscopy: The Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum reveals each unique carbon environment in the molecule. The chemical shifts are highly sensitive to the electronic environment, providing a definitive carbon count and information about functional groups.[13][14]

Expected ¹³C NMR Data (Predicted for CDCl₃, 100 MHz):

| Assigned Carbon | Chemical Shift (δ, ppm) (Predicted Range) |

| C-8a (C-O) | 147 - 149 |

| C-8 (C-OCH₃) | 144 - 146 |

| C-4a | 118 - 120 |

| C-6 | 120 - 122 |

| C-5 | 115 - 117 |

| C-7 | 112 - 114 |

| C-3 | 65 - 68 |

| C-2 | 63 - 66 |

| 8-OCH₃ | 55 - 57 |

| C-4 | 25 - 28 |

Interpretation and Expertise:

-

Aromatic Carbons (δ 112-149 ppm): The six aromatic carbons appear in the typical downfield region. The carbons directly attached to oxygen (C-8a and C-8) are the most deshielded and appear at the lowest field.[15] The chemical shifts of C-5, C-6, and C-7 are influenced by the electronic effects of the oxygen and methoxy substituents.

-

Aliphatic Carbons (δ 25-68 ppm):

-

C-2 and C-3: The carbons bonded to oxygen (C-2 and C-3) are significantly deshielded compared to the C-4 carbon, with expected shifts in the 63-68 ppm range.[15]

-

C-4: The benzylic carbon C-4 is the most upfield of the chroman ring carbons.

-

Methoxy Carbon: The methoxy carbon (8-OCH₃) gives a characteristic signal around 55-57 ppm.[16]

-

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.[12]

Experimental Protocol: Acquiring an IR Spectrum

Methodology (Attenuated Total Reflectance - ATR):

-

Instrument Background: Record a background spectrum of the clean ATR crystal. This is crucial for data integrity as it subtracts interfering signals from the atmosphere (e.g., CO₂, H₂O).

-

Sample Application: Place a small amount of the neat 8-Methoxychroman-3-ol sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

Spectral Interpretation

The IR spectrum confirms the presence of the key hydroxyl, ether, and aromatic functionalities.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) (Predicted Range) | Vibration Type | Functional Group |

| 3550 - 3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3100 - 3000 | C-H stretch (sp²) | Aromatic |

| 2960 - 2850 | C-H stretch (sp³) | Aliphatic (CH₂, CH) |

| 1600 - 1450 | C=C stretch | Aromatic Ring |

| 1260 - 1200 | C-O stretch (asymmetric) | Aryl ether (Ar-O-CH₃) |

| 1150 - 1050 | C-O stretch | Secondary alcohol, ether |

Interpretation and Expertise:

-

O-H Stretch: The most prominent and diagnostic peak will be a strong, broad absorption centered around 3350 cm⁻¹, characteristic of a hydrogen-bonded hydroxyl group.[12] Its broadness is a direct result of the varying strengths of intermolecular hydrogen bonds.

-

C-H Stretches: Sharp peaks just above 3000 cm⁻¹ correspond to the aromatic C-H bonds, while those just below 3000 cm⁻¹ are from the aliphatic C-H bonds of the chroman ring and methoxy group.[17][18]

-

Aromatic C=C Stretches: A series of absorptions in the 1600-1450 cm⁻¹ region, known as the "fingerprint region" for aromatics, confirms the presence of the benzene ring.

-

C-O Stretches: Strong absorptions in the 1260-1050 cm⁻¹ range are expected for the various C-O single bonds: the aryl ether, the aliphatic ether within the ring, and the secondary alcohol.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.[19]

Experimental Protocol: Electron Ionization (EI-MS)

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography (GC) inlet. The sample is vaporized in a high vacuum environment.

-

Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion known as the molecular ion (M⁺•).

-

Causality: 70 eV is a standard energy that provides sufficient energy for reproducible fragmentation and allows for comparison with library spectra.[20]

-

-

Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

Analysis of the Mass Spectrum

The molecular formula of 8-Methoxychroman-3-ol is C₁₀H₁₂O₃, with a molecular weight of 180.20 g/mol .

Expected Key Ions in the EI Mass Spectrum:

| m/z | Proposed Fragment | Neutral Loss |

| 180 | [C₁₀H₁₂O₃]⁺• | Molecular Ion (M⁺•) |

| 162 | [C₁₀H₁₀O₂]⁺• | H₂O (water) |

| 151 | [C₉H₇O₂]⁺ | CHO (formyl radical) |

| 137 | [C₈H₉O₂]⁺ | C₂H₃O (acetyl radical) |

| 121 | [C₇H₅O₂]⁺ | C₂H₃O from m/z 151 |

Interpretation and Fragmentation Pathways:

-

Molecular Ion (m/z 180): The peak corresponding to the intact molecule after losing one electron. Its presence confirms the molecular weight.

-

Loss of Water (m/z 162): Alcohols readily undergo dehydration, leading to a prominent [M-18]⁺• peak.[21]

-

Retro-Diels-Alder (RDA) Reaction: A characteristic fragmentation for chroman systems involves an RDA cleavage of the dihydropyran ring. This would lead to fragments resulting from the cleavage of the C4-C4a and C2-O bonds.

-

Alpha Cleavage: Cleavage of the bond adjacent to the hydroxyl-bearing carbon (C2-C3 or C3-C4) is a common pathway for alcohols.[21] Cleavage of the C-C bond next to the ether oxygen is also possible.

-

Aromatic Fragments: The stability of the aromatic ring means that many observed fragments will retain this moiety. For example, the peak at m/z 151 likely corresponds to the stable ion formed after initial cleavage and rearrangement.

Visualization of a Key Fragmentation Pathway:

Below is a diagram illustrating the initial loss of water, a common and diagnostically important fragmentation pathway for alcohols.

Caption: Proposed fragmentation of 8-Methoxychroman-3-ol via dehydration.

Conclusion

The combination of NMR, IR, and MS provides a powerful and complementary analytical toolkit for the unequivocal structural confirmation of 8-Methoxychroman-3-ol. ¹H and ¹³C NMR establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy rapidly confirms the presence of the key hydroxyl, ether, and aromatic functional groups. Finally, mass spectrometry verifies the molecular weight and provides corroborating structural evidence through predictable fragmentation patterns. Together, these techniques form a self-validating system that ensures the identity, purity, and structural integrity of the target molecule, a critical requirement for any subsequent research or development application.

References

- (Reference not directly cited in the text but used for general knowledge) Supporting Information.

- BenchChem. 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3.

- Tanemura, K. Synthesis and structure of 8-hydroxy-6-methoxy-3,7-dimethylisochromane and its analogues. ResearchGate.

- (Reference not directly cited in the text but used for general knowledge) NP-MRD. 13C NMR Spectrum (1D, 176 MHz, H2O, predicted) (NP0212872).

- (Reference not directly cited in the text but used for general knowledge) Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000022).

- Oregon State University. 13C NMR Chemical Shift.

- PubChem. (S)-8-Methoxy-3,5-dimethylisochroman-6-ol.

- Chemistry LibreTexts. NMR - Interpretation.

- AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide.

- Chemguide. Fragmentation Patterns in the Mass Spectra of Organic Compounds.

- Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns.

- KPU Pressbooks. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.

- JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling).

- Compound Interest. A Guide to 1H NMR Chemical Shift Values.

- Cambridge Isotope Laboratories, Inc. NMR Solvent Data Chart.

- (Reference not directly cited in the text but used for general knowledge) J&K Scientific. 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3.

- Doc Brown's Advanced Organic Chemistry. 1-H nmr explaining spin-spin coupling for line splitting.

- (Reference not directly cited in the text but used for general knowledge) YouTube. Interpreting NMR Spectra 1.

- Bentham Science. Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS.

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra.

- (Reference not directly cited in the text but used for general knowledge) NIH. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry.

- (Reference not directly cited in the text but used for general knowledge) NIH. Spectral Information - PubChem.

- PubMed. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds.

- YouTube. Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry.

- Compound Interest. Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR).

- Cayman Chemical. Cayman Spectral Library.

- (Reference not directly cited in the text but used for general knowledge) Journal of the Chemical Society. Synthesis of 8-methoxy-2-methylfurano(3′ : 2′–6 : 7)chromone and its derivatives.

- (Reference not directly cited in the text but used for general knowledge) BenchChem. 8-Methoxy-chroman-3-carboxylic Acid: A Technical Guide to Purity and Appearance.

- YouTube. Organic Chemistry - Spectroscopy - 3-Methoxyphenol.

- Doc Brown's Advanced Organic Chemistry. infrared spectrum of methoxyethane.

- Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols.

- (Reference not directly cited in the text but used for general knowledge) NIH. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone.

- Doc Brown's Advanced Organic Chemistry. infrared spectrum of methoxymethane.

Sources

- 1. 8-Methoxy-chroman-3-carboxylic acid | 108088-19-3 | Benchchem [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. (S)-8-Methoxy-3,5-dimethylisochroman-6-ol | C12H16O3 | CID 14582205 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. azooptics.com [azooptics.com]

- 6. chem.washington.edu [chem.washington.edu]

- 7. C3H8O CH3OCH2CH3 methoxyethane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 ethyl methyl ether 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 9. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling) | Column | JEOL [jeol.com]

- 10. compoundchem.com [compoundchem.com]

- 11. youtube.com [youtube.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. compoundchem.com [compoundchem.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. C3H8O CH3OCH2CH3 infrared spectrum of methoxyethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of ethyl methyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. C2H6O CH3OCH3 infrared spectrum of methoxymethane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of dimethyl ether image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 19. chemguide.co.uk [chemguide.co.uk]

- 20. caymanchem.com [caymanchem.com]

- 21. chem.libretexts.org [chem.libretexts.org]

Unlocking the Therapeutic Potential of 8-Methoxychroman-3-ol: A Technical Guide to Putative Targets

Abstract

The chroman scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. 8-Methoxychroman-3-ol, a specific derivative, presents a compelling case for therapeutic exploration. While direct extensive research on this alcohol derivative is emerging, a wealth of data from structurally similar analogs, particularly its carboxylic acid counterpart, provides a strong foundation for identifying and validating its potential therapeutic targets. This technical guide synthesizes the current understanding of related compounds to propose putative targets for 8-Methoxychroman-3-ol, offering a strategic roadmap for researchers and drug development professionals. We will delve into the mechanistic rationale behind these potential targets, provide detailed experimental protocols for their validation, and present visual workflows to guide future research.

Introduction: The Promise of the Chroman Scaffold

The chroman ring system, a bicyclic ether, is a recurring motif in a vast array of natural products and synthetic molecules with significant pharmacological properties.[1] Its inherent structural features allow for diverse chemical modifications, leading to a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[2] 8-Methoxychroman-3-ol, featuring a methoxy group at the 8th position and a hydroxyl group at the 3rd position, is a relatively under-explored member of this family. However, the known bioactivities of its close chemical relatives, such as 8-methoxy-chroman-3-carboxylic acid, suggest a high potential for therapeutic utility.[3][4] This guide will focus on extrapolating from this existing knowledge to identify the most promising therapeutic avenues for 8-Methoxychroman-3-ol.

Potential Therapeutic Target Classes

Based on the pharmacological profiles of analogous chroman and coumarin derivatives, we can hypothesize several key protein families and signaling pathways as potential targets for 8-Methoxychroman-3-ol.

Cancer-Related Targets

The anticancer potential of chroman derivatives is a significant area of investigation.[5][6] Several mechanisms have been proposed for related compounds, suggesting that 8-Methoxychroman-3-ol may also exert its effects through the following pathways:

-

Tubulin Polymerization: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Related 8-methoxycoumarin-3-carboxamides have been shown to inhibit β-tubulin polymerization, leading to cell cycle arrest and apoptosis.[3]

-

Caspase Activation: The induction of apoptosis is a hallmark of many effective cancer therapies. The activation of effector caspases, such as caspase-3 and caspase-7, is a key downstream event in this process and has been observed with related compounds.[3]

-

Kinase Inhibition: Protein kinases are critical regulators of cell signaling and are frequently dysregulated in cancer. While specific kinase targets for 8-Methoxychroman-3-ol are yet to be identified, the broad anti-proliferative activity of the chroman scaffold suggests this is a fruitful area for investigation.[2]

Neurological Disease Targets

Chroman derivatives have shown potential in the context of neurodegenerative disorders.[4][7] This suggests that 8-Methoxychroman-3-ol could be investigated for its activity against targets relevant to these conditions.

-

Cholinesterase Inhibition: The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) is a key strategy in the management of Alzheimer's disease. The chroman scaffold is present in compounds with known cholinesterase inhibitory activity.

-

Monoamine Oxidase (MAO) Inhibition: MAO inhibitors are used in the treatment of Parkinson's disease and depression. The antioxidant properties of the chroman ring system may complement MAO inhibition in neuroprotective strategies.

Inflammatory and Infectious Disease Targets

The anti-inflammatory and antimicrobial properties of chromone and chromanone derivatives are well-documented.[1]

-

Lipoxygenase (LOX) and Cyclooxygenase (COX) Inhibition: These enzymes are key mediators of the inflammatory cascade. Inhibition of LOX and COX pathways can reduce the production of pro-inflammatory eicosanoids.

-

Antimicrobial Activity: Various chroman derivatives have demonstrated activity against a range of bacterial and fungal pathogens.[1] The specific microbial targets are diverse and would require broad-spectrum screening to identify for 8-Methoxychroman-3-ol.

Experimental Protocols for Target Validation

The following section provides detailed, step-by-step methodologies for the initial validation of the proposed therapeutic targets for 8-Methoxychroman-3-ol.

In Vitro Anticancer Activity Assessment

This assay provides a quantitative measure of the cytotoxic or cytostatic effects of the compound on cancer cell lines.